Etretinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Etretinate belongs to a class of drugs called retinoids, which are synthetic derivatives of vitamin A. The exact mechanism by which Etretinate works in psoriasis is not fully understood, but research suggests it influences keratinocyte proliferation (cell growth) and differentiation (maturation) within the skin []. Studies have also shown Etretinate's potential to modulate the immune system, potentially reducing inflammation associated with psoriasis [].

Clinical Efficacy

Early clinical research demonstrated Etretinate's effectiveness in treating severe psoriasis, leading to significant improvements in symptoms like redness, scaling, and plaque formation []. Compared to other treatments available at the time, Etretinate offered longer-lasting remission and improved quality of life for psoriasis patients [].

Limitations and Safety Concerns

While initially promising, research also revealed significant side effects associated with Etretinate use. These included teratogenicity (birth defects) in pregnant women, cheilitis (inflammation of the lips), and hepatotoxicity (liver damage) []. Due to these safety concerns, Etretinate has largely been withdrawn from the market, with safer and more targeted retinoid therapies being preferred for psoriasis treatment.

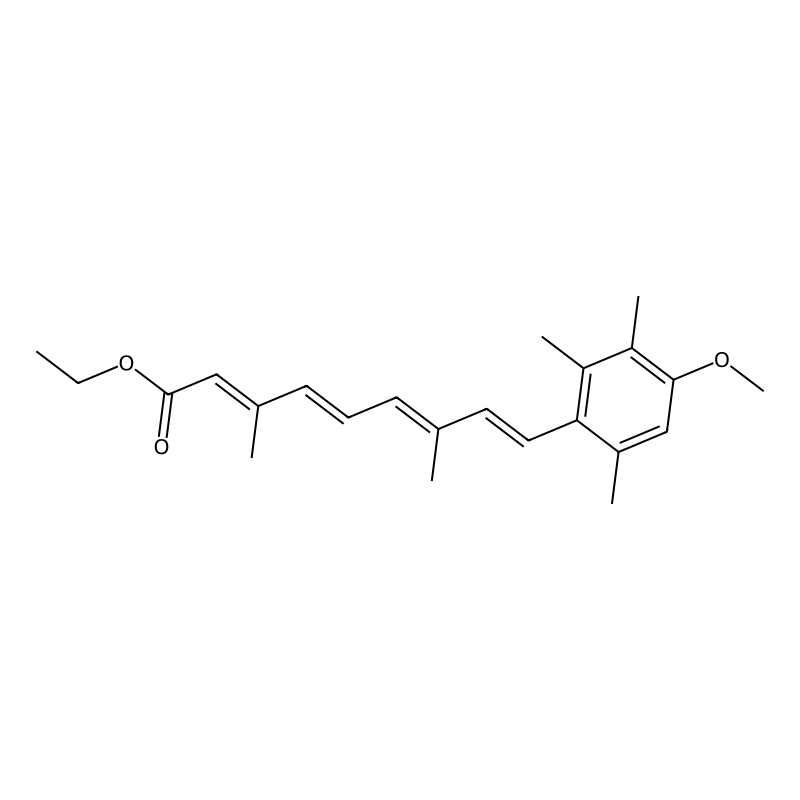

Etretinate is a synthetic retinoid, specifically an aromatic retinoid, that was developed by Hoffmann–La Roche and approved by the U.S. Food and Drug Administration in 1986 for the treatment of severe psoriasis. Its chemical formula is , with a molecular weight of approximately 354.49 g/mol. Etretinate is characterized as a highly lipophilic compound, which allows it to be stored in adipose tissue and released over time, resulting in prolonged effects even after discontinuation of therapy. The drug was withdrawn from the market in Canada in 1996 and in the United States in 1998 due to significant teratogenic risks, although it remains available in Japan under the trade name Tigason .

The exact mechanism by which Etretinate treats psoriasis is not fully understood. However, it's believed to work by regulating the growth and differentiation of skin cells (keratinocytes) []. Like other retinoids, it likely binds to retinoic acid receptors, influencing gene expression related to cell proliferation and differentiation [].

The primary safety concern with Etretinate is its teratogenicity. Studies have shown a high risk of severe birth defects in children born to women who were pregnant while taking Etretinate []. Due to this risk, strict precautions are necessary for women using Etretinate, including effective contraception for extended periods after stopping the medication.

Other potential side effects include:

Etretinate undergoes extensive metabolism, primarily through first-pass metabolism to form its active acid metabolite, acitretin. The metabolic pathway includes:

- Conversion to 13-cis acid form.

- Formation of chain-shortened breakdown products and conjugates.

- Excretion of these metabolites, which are mostly inactive .

The compound also interacts with various biochemical pathways, including the modulation of retinoic acid receptors that regulate gene expression related to cell proliferation and differentiation .

Etretinate exhibits keratolytic properties, making it effective in treating skin conditions characterized by abnormal keratinization, such as psoriasis. Its mechanism of action involves:

- Binding to retinoic acid receptors, which helps normalize the growth cycle of skin cells.

- Potential immunomodulatory and anti-inflammatory effects.

- Inhibition of ornithine decarboxylase, leading to decreased polyamine synthesis and keratinization .

Etretinate is synthesized through the esterification of retinoic acid with an appropriate alcohol. The synthesis generally involves:

- Formation of Retinoic Acid: Starting from vitamin A or its derivatives.

- Esterification Reaction: Reacting retinoic acid with ethanol or other alcohols to form etretinate.

The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Etretinate's interactions can be categorized into pharmacokinetic and pharmacodynamic aspects:

- Pharmacokinetics: Etretinate is highly protein-bound (>99%), predominantly to lipoproteins, which affects its distribution and elimination. The drug's long half-life complicates dosing regimens and requires monitoring for potential side effects.

- Pharmacodynamics: The drug may enhance the binding of cyclic adenosine monophosphate (cAMP) to protein kinases, influencing various cellular processes related to skin cell differentiation .

Etretinate belongs to a class of compounds known as retinoids. Here are some similar compounds along with their unique characteristics:

| Compound Name | Characteristics | Unique Aspects |

|---|---|---|

| Acitretin | Active metabolite of etretinate; shorter half-life (~50 hours). | Less lipophilic; safer alternative for psoriasis treatment. |

| Tazarotene | Topical retinoid used for acne and psoriasis; selective retinoic acid receptor modulator. | Lower systemic absorption; less risk of systemic side effects. |

| Isotretinoin | Used primarily for severe acne; affects sebaceous gland activity. | Known for significant teratogenic risks; different clinical applications compared to etretinate. |

| Retinol | Natural form of vitamin A; used in cosmetic formulations for skin health. | Non-prescription; less potent but safer for general use. |

Etretinate's uniqueness lies in its long half-life and potent keratolytic properties, making it effective but also necessitating caution due to its teratogenic potential .

High-performance liquid chromatography represents the cornerstone analytical technique for etretinate characterization, with multiple validated protocols developed to address different analytical requirements. The most widely employed methodologies utilize reversed-phase chromatography with C18 stationary phases, offering superior separation efficiency and reproducibility [1] [2] [3].

The fundamental HPLC protocol for etretinate analysis employs a C18 column (250 × 4.6 millimeters, 5 micrometers particle size) with gradient elution using water containing 0.1 percent formic acid as mobile phase A and acetonitrile as mobile phase B [1] [2]. The optimized gradient program initiates with 75 percent mobile phase B, increasing linearly to 100 percent B over 6 minutes, followed by an isocratic hold [2]. Detection is performed at 360 nanometers, corresponding to the ultraviolet absorption maximum of the conjugated tetraene system characteristic of etretinate [4] [5].

Alternative reversed-phase methodologies utilize different column configurations and mobile phase compositions to optimize separation selectivity. A rapid analysis protocol employs a shorter C18 column (125 × 4.0 millimeters) with 1 percent ammonium acetate buffer and acetonitrile, achieving complete analysis within 11 minutes [3] [6]. This method provides enhanced peak shape and reduced analysis time while maintaining analytical precision with relative standard deviations below 4 percent [1].

For specialized applications requiring enhanced resolution of geometric isomers, normal-phase chromatography protocols have been developed utilizing silica columns with hexane-ethyl acetate mobile phases [7] [8]. These methods provide superior discrimination of cis-trans isomers but require longer analysis times and careful control of mobile phase water content [3] [7].

Sample preparation protocols for biological matrices involve liquid-liquid extraction using diethyl ether or methyl tert-butyl ether following protein precipitation with acetonitrile or ethanol [9] [10]. The extraction recovery for etretinate consistently exceeds 75 percent across the concentration range of 10 to 1000 nanograms per milliliter [11] [12]. Internal standard methodology employs retinyl acetate or isotopically labeled analogs to compensate for extraction variability and matrix effects [2] [10].

Column-switching techniques have been implemented to address the strong binding of retinoids to plasma proteins, utilizing precolumn washing with ammonium acetate buffer to remove polar interferences before analyte transfer to the analytical column [3] [11]. This automated approach enhances method robustness and reduces matrix interference while maintaining quantitative recovery [11].

Mass Spectrometric and Nuclear Magnetic Resonance Profiling

Mass spectrometric analysis of etretinate employs electrospray ionization or atmospheric pressure chemical ionization in positive ion mode, generating the protonated molecular ion at m/z 355.2 [13] [14]. The primary fragmentation pathway involves loss of the ethyl ester group (46 atomic mass units) to produce the base peak at m/z 309.2, corresponding to the acitretin ion [13] [15]. Secondary fragmentation yields characteristic product ions at m/z 281.2 (loss of carbon monoxide), m/z 159.1 (aromatic ring system), and m/z 123.0 (substituted benzyl cation) [13] [14].

Tandem mass spectrometry protocols utilize multiple reaction monitoring transitions for quantitative analysis, with the 355.2 → 309.2 transition providing optimal sensitivity and specificity [13] [15] [14]. Collision-induced dissociation at 20-25 electron volts generates reproducible fragmentation patterns suitable for structural confirmation and quantitative determination [14] [16].

High-resolution mass spectrometry provides exact mass measurements enabling molecular formula confirmation and detection of impurities with minimal mass differences [13]. The theoretical exact mass of etretinate (C23H30O3) is 354.219495 atomic mass units, which can be determined with sub-millidalton accuracy using time-of-flight or orbitrap analyzers [17] [18].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of etretinate through detailed analysis of proton and carbon-13 spectra [4] [19]. The characteristic ¹H nuclear magnetic resonance spectrum in deuterated chloroform reveals distinct signals for the ethyl ester group (triplet at 1.29 parts per million, quartet at 4.22 parts per million), aromatic methyl groups (singlets at 2.15 and 2.34 parts per million), methoxy group (singlet at 3.85 parts per million), and the conjugated tetraene system (multiplets at 6.12-6.78 parts per million) [4] [19].

The aromatic region displays characteristic signals for the substituted phenyl ring, with distinct coupling patterns confirming the 4-methoxy-2,3,6-trimethylphenyl substitution pattern [4] [19]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide correlation information confirming connectivity and stereochemistry [19] [20].

¹³C nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the carbonyl carbon appearing at approximately 167 parts per million, aromatic carbons in the 110-160 parts per million region, and aliphatic carbons below 100 parts per million [4]. The methoxy carbon appears as a characteristic singlet at 55.3 parts per million, while the ethyl ester carbons resonate at 14.2 and 60.8 parts per million [4].

Advanced nuclear magnetic resonance techniques such as diffusion-ordered spectroscopy and nuclear Overhauser effect spectroscopy provide additional structural confirmation and purity assessment capabilities [20] [21]. Chemical shift perturbation analysis can detect impurities and degradation products through systematic changes in the nuclear magnetic resonance spectrum [20].

Isomer Discrimination and Geometric Purity Assessment

Geometric isomer analysis represents a critical aspect of etretinate quality control due to the potential for photoisomerization during synthesis, storage, and handling [4] [22]. The conjugated tetraene system can adopt multiple geometric configurations, with the all-trans isomer being the desired pharmaceutical form [4] [22].

High-performance liquid chromatography with optimized gradient conditions provides baseline resolution of the major geometric isomers, including all-trans (etretinate), 9-cis, 13-cis, 11-cis, and various di-cis isomers [22] [23]. The all-trans isomer typically elutes at 14.2 minutes under standard reversed-phase conditions, with separation factors ranging from 1.05 to 1.31 for the various cis isomers [22] [23].

Ultraviolet spectroscopic detection at 350-365 nanometers enables identification of individual isomers based on subtle differences in absorption maxima [22] [23]. The all-trans isomer exhibits maximum absorption at 351 nanometers, while cis isomers show slight hypsochromic shifts to 344-349 nanometers [22] [23]. This spectroscopic discrimination provides additional confirmation of isomer identity beyond chromatographic retention time [22].

Geometric purity assessment requires quantitative determination of the all-trans content relative to total isomer content [22] [24]. Pharmaceutical specifications typically require a minimum of 85 percent all-trans isomer for acceptable geometric purity [24] [25]. Typical analytical results demonstrate 87-92 percent all-trans content in high-quality etretinate preparations [24].

Forced degradation studies under various stress conditions (heat, light, acid, base) generate known geometric isomers for method validation and impurity identification [22] [26]. Photolytic degradation represents the primary pathway for geometric isomerization, producing complex mixtures of cis and di-cis isomers that require chromatographic resolution [4] [22].

Peak purity assessment using photodiode array detection enables verification of chromatographic peak homogeneity through spectral comparison across the peak width [27] [26]. Spectral contrast calculations and similarity indices provide quantitative measures of peak purity, with typical acceptance criteria requiring similarity values exceeding 0.99 [27].

Advanced separation techniques including two-dimensional liquid chromatography and supercritical fluid chromatography offer enhanced resolution for complex isomer mixtures when conventional methods prove insufficient [27]. These orthogonal separation mechanisms provide complementary selectivity for challenging separations [27].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

104-105 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Etretinate is indicated for the treatment of severe recalcitrant psoriasis, including the erythrodermic and generalized pustular types, in patients who are unresponsive to or intolerant of the standard therapies. /Included in US product labeling/

Etretinate is used for the treatment of severe, intractable oral lichen planus. /NOT included in use product labeling/

Etretinate is also used in correcting severe intractable forms of keratinization disorders, such as: dermatoses, ichthyosiform; erythroderma, congenital ichthyosiform; ichthyosis, lamellar, and other ichthyoses; keratosis follicularis (Darier's disease); keratosis palmaris et plantaris; pityriasis rubra pilaris (PRP); pustulosis, palmoplanter. /NOT included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

D05 - Antipsoriatics

D05B - Antipsoriatics for systemic use

D05BB - Retinoids for treatment of psoriasis

D05BB01 - Etretinate

Mechanism of Action

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Concentrations of etretinate and its active metabolite in epidermal specimens obtained after 1 to 36 months of therapy were a function of location; subcutis much greater than serum greater than epidermis greater than dermis.

Etretinate accumulates in high concentrations in adipose tissue, especially in the liver and in subcutaneous fat. Liver concentrations of etretinate in patients who had received therapy for six months were generally higher than accompanying plasma concentrations and tended to be higher still in livers with a higher degree of fatty infiltration.

Studies in normal volunteers indicate that the absorption of etretinate is greater in patients consuming whole milk or a high-fat diet than in patients in a fasting state.

Etretinate is absorbed in the small intestine.

For more Absorption, Distribution and Excretion (Complete) data for ETRETINATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The aromatic retinoid acitretin is the primary active metabolite of etretinate, and in this study the ethyl esterification of acitretin to etretinate using [(14)C]acitretin and human liver microsomes /was investigated/. ... This study demonstrated that in the presence of ethanol the ethyl esterification of acitretin to etretinate proceeds via formation of acitretinoyl-CoA. Predicting clearance of acitretin in vivo via this unique metabolic pathway will be a challenge, as the intracellular concentration of ethanol could never be predicted with any degree of accuracy in humans.

Wikipedia

Phenylacetylcarbinol

Drug Warnings

Etretinate is contraindicated during pregnancy, since it has caused major human fetal abnormalities, including meningomyelocele; meningoencephalocoele; multiple synostoses; facial dysmorphia; syndactyly; absence of terminal phalanges; malformations of hip, ankle, and forearm; abnormalities of the heart and thymus; low set ears; high palate; decreased cranial volume; and alterations of the skull and cervical vertebrae.

... It has not been determined how long pregnancy should be avoided after discontinuation of treatment; patients have been followed for a long as 2 years after treatment was discontinued, and fetal abnormalities associated with etretinate have occurred during this 2 year period. Therefore, etretinate should not be used in women who plan to have children in the future.

In women of childbearing potential, etretinate should not be used until the possibility of pregnancy is ruled out. In addition, etretinate should not be used in women who, while undergoing treatment and for an indefinite period of time thereafter, are deemed unreliable in their use of contraception or who may not use reliable contraception.

For more Drug Warnings (Complete) data for ETRETINATE (13 total), please visit the HSDB record page.

Biological Half Life

In one study, the apparent terminal half life of etretinate after 6 months of therapy was approximately 120 days.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Interactions

Concurrent use /with other photosensitizing medications/ may cause additive photosensitizing effects.

Concurrent use with other hepatotoxic medications, especially methotrexate, may increase the potential for hepatotoxicity.

/Concurrent use of etretinate with isotretinoin, tretinoin, or vitamin A/ may result in additive toxic effects.

For more Interactions (Complete) data for ETRETINATE (6 total), please visit the HSDB record page.

Dates

2: Stern RS, Fitzgerald E, Ellis CN, Lowe N, Goldfarb MT, Baughman RD. The safety of etretinate as long-term therapy for psoriasis: results of the etretinate follow-up study. J Am Acad Dermatol. 1995 Jul;33(1):44-52. PubMed PMID: 7601945.

3: Larsen FG, Jakobsen P, Larsen CG, Nørgaard A, Kragballe K, Nielsen-Kudsk F. Single dose pharmacokinetics of etretin and etretinate in psoriatic patients. Pharmacol Toxicol. 1987 Aug;61(2):85-8. PubMed PMID: 2959917.

4: Jakobsen P, Larsen FG, Larsen CG. Simultaneous determination of the aromatic retinoids etretin and etretinate and their main metabolites by reversed-phase liquid chromatography. J Chromatogr. 1987 Apr 10;415(2):413-8. PubMed PMID: 2953748.

5: Kochhar DM, Penner JD, Minutella LM. Biotransformation of etretinate and developmental toxicity of etretin and other aromatic retinoids in teratogenesis bioassays. Drug Metab Dispos. 1989 Nov-Dec;17(6):618-24. PubMed PMID: 2575497.

6: Browman GP, Arnold A, Booker L, Johnstone B, Skingley P, Levine MN. Etretinate blood levels in monitoring of compliance and contamination in a chemoprevention trial. J Natl Cancer Inst. 1989 May 10;81(10):795-8. PubMed PMID: 2654406.

7: Larsen FG, Jakobsen P, Larsen CG, Kragballe K, Nielsen-Kudsk F. Pharmacokinetics of etretin and etretinate during long-term treatment of psoriasis patients. Pharmacol Toxicol. 1988 Mar;62(3):159-65. PubMed PMID: 2967472.

8: Bjerke JR, Geiger JM. Acitretin versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. Acta Derm Venereol Suppl (Stockh). 1989;146:206-7. PubMed PMID: 2532847.

9: Lawrence CM, Marks J, Parker S, Shuster S. A comparison of PUVA-etretinate and PUVA-placebo for palmoplantar pustular psoriasis. Br J Dermatol. 1984 Feb;110(2):221-6. PubMed PMID: 6696838.

10: Shahidullah M, Tham SN, Goh CL. Etretinate therapy for psoriasis and other keratinizing disorders: a 10-year retrospective study in Singapore. Int J Dermatol. 1993 Sep;32(9):686-9. PubMed PMID: 7691773.

11: Giannetti A, Coppini M, Bertazzoni MG, Califano A, Altieri E, Pazzaglia A, Lega M, Lombardo M, Pelfini C, Veller Fornasa C, Rabbiosi G, Cespa M. Clinical trial of the efficacy and safety of oral etretinate with calcipotriol cream compared with etretinate alone in moderate-severe psoriasis. J Eur Acad Dermatol Venereol. 1999 Sep;13(2):91-5. PubMed PMID: 10568486.

12: Happle R, Traupe H, Bounameaux Y, Fisch T. [Teratogenic effects of etretinate in humans]. Dtsch Med Wochenschr. 1984 Sep 28;109(39):1476-80. German. PubMed PMID: 6479047.

13: Christiansen JV, Holm P, Reymann F, Thestrup-Pedersen K. Patients' acceptance of etretinate therapy. A retrospective survey of long-term etretinate therapy in chronic keratotic and pustular skin diseases. Dermatologica. 1984;168(3):122-6. PubMed PMID: 6714503.

14: Ellis CN, Hermann RC, Gorsulowsky DC, Goldfarb MT, Voorhees JJ. Etretinate therapy reduces inpatient treatment of psoriasis. J Am Acad Dermatol. 1987 Nov;17(5 Pt 1):787-91. PubMed PMID: 3680657.

15: Colburn WA, Gibson DM, Rodriguez LC, Buggé CJ, Blumenthal HP. Effect of meals on the kinetics of etretinate. J Clin Pharmacol. 1985 Nov-Dec;25(8):583-9. PubMed PMID: 3841130.

16: Rosén K, Mobacken H, Swanbeck G. PUVA, etretinate, and PUVA-etretinate therapy for pustulosis palmoplantaris. A placebo-controlled comparative trial. Arch Dermatol. 1987 Jul;123(7):885-9. PubMed PMID: 3300565.

17: DiGiovanna JJ, Gross EG, McClean SW, Ruddel ME, Gantt G, Peck GL. Etretinate: effect of milk intake on absorption. J Invest Dermatol. 1984 Jun;82(6):636-40. PubMed PMID: 6233379.

18: Lambert WE, Meyer E, De Leenheer AP, De Bersaques J, Kint AH. Pharmacokinetics and drug interactions of etretinate and acitretin. J Am Acad Dermatol. 1992 Dec;27(6 Pt 2):S19-22. PubMed PMID: 1460119.

19: Kragballe K, Jansén CT, Geiger JM, Bjerke JR, Falk ES, Gip L, Hjorth N, Lauharanta J, Mork NJ, Reunala T, et al. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study. Acta Derm Venereol. 1989;69(1):35-40. PubMed PMID: 2563606.

20: Seppälä J, Laulainen M, Reunala T. Comparison of etretinate (Tigason) and parenteral gold in the treatment of psoriatic arthropathy. Clin Rheumatol. 1988 Dec;7(4):498-503. PubMed PMID: 3149925.